molecular formula C14H10Cl2N2O2S B5881717 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Cat. No. B5881717
M. Wt: 341.2 g/mol
InChI Key: GARWPBXZEATOHW-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DCA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity and ultimately, increased oxidative phosphorylation in cancer cells.

Mechanism of Action

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide's mechanism of action involves the inhibition of PDK, which is an enzyme that inhibits the activity of PDH. PDH is responsible for converting pyruvate to acetyl-CoA, which is a key step in oxidative phosphorylation. In cancer cells, PDK is overexpressed, leading to decreased PDH activity and a shift towards glycolysis. By inhibiting PDK, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can increase PDH activity and shift cancer cells towards oxidative phosphorylation.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to improve mitochondrial function and decrease oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its relatively low cost and availability. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential toxicity. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have toxic effects at high concentrations, and careful dosing is required to avoid toxicity.

Future Directions

There are many potential future directions for N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research. One area of interest is the development of more potent and selective PDK inhibitors. Another area of interest is the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in other disease models, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 2-furylacrylic acid to produce N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro and in vivo studies have shown that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have potential therapeutic effects in other diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c15-9-3-5-12(11(16)8-9)17-14(21)18-13(19)6-4-10-2-1-7-20-10/h1-8H,(H2,17,18,19,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWPBXZEATOHW-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

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